Cyclohexane

Catalog No.
S575052
CAS No.
110-82-7
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane

CAS Number

110-82-7

Product Name

Cyclohexane

IUPAC Name

cyclohexane

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2

InChI Key

XDTMQSROBMDMFD-UHFFFAOYSA-N

SMILES

C1CCCCC1

Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
In water, 55 mg/L at 25 °C
Solubility in water at 23.5 °C (w/w): 0.0052%
Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride
Miscible with olive oil
100 mL of methanol dissolves 57 grams cyclohexane at 20 °C
0.055 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.0058 (very poor)
Insoluble

Synonyms

Cyclohexane

Canonical SMILES

C1CCCCC1

Solvent:

  • Cyclohexane is a valuable nonpolar solvent , meaning it readily dissolves nonpolar compounds like fats, oils, waxes, and resins. This makes it ideal for:
    • Extracting these compounds from natural materials for further analysis .
    • Studying the physical and chemical properties of nonpolar molecules in solution.
    • Performing organic reactions where a nonpolar environment is desired.

Reference Compound:

  • Cyclohexane's well-defined structure and relatively unreactive nature make it a useful reference compound in various scientific contexts:
    • Nuclear Magnetic Resonance (NMR) spectroscopy: Cyclohexane's distinct peaks serve as a reference for comparing the chemical shifts of other molecules in the spectrum .
    • Calorimetry: The well-defined heat of combustion of cyclohexane is used to calibrate calorimeters, instruments that measure heat flow .

Synthetic Precursor:

  • Cyclohexane serves as a starting material for the synthesis of various important chemicals:
    • Adipic acid: A key component in the production of nylon 6,6 and other engineering plastics .
    • Caprolactam: The building block for nylon 6 .
    • Cyclohexanol and cyclohexanone: Frequently used intermediates in organic synthesis .

Model System:

  • Due to its rigid, chair-like conformation, cyclohexane serves as a model system for studying:
    • Conformational analysis: The study of different spatial arrangements of a molecule .
    • Intermolecular interactions: The forces between molecules, such as van der Waals forces and hydrogen bonding .

Research into Potential Health Risks:

  • While not widely used in consumer products due to safety concerns, cyclohexane exposure is being investigated in relation to:
    • Neurotoxicity: Potential negative effects on the nervous system .
    • Abuse potential: Studies suggest potential for misuse due to its intoxicating properties .

Cyclohexane is a colorless, flammable liquid characterized by a distinctive detergent-like odor. Its molecular formula is C₆H₁₂, indicating that it consists of six carbon atoms arranged in a ring, with each carbon atom bonded to two hydrogen atoms. Cyclohexane is classified as a cycloalkane and is non-polar in nature . The compound exhibits several conformations, with the chair conformation being the most stable due to its minimized torsional strain .

  • Catalytic Oxidation: Cyclohexane can be oxidized catalytically to produce cyclohexanone and cyclohexanol. This mixture is commonly referred to as "KA oil" and serves as an intermediate for the production of adipic acid and caprolactam, both of which are precursors to nylon .
  • Hydrogenation: Cyclohexane is produced industrially through the hydrogenation of benzene in the presence of a Raney nickel catalyst. This exothermic reaction is significant for meeting global demand for cyclohexane .
  • Reactions with Strong Acids: Cyclohexane can react with strong acids like superacids (e.g., HF + SbF₅), leading to protonation and hydrocarbon cracking .

Cyclohexane exhibits central nervous system depressant properties and can produce mild anesthetic effects when inhaled. Exposure may lead to symptoms such as headache, dizziness, nausea, and confusion. It is rapidly absorbed through inhalation and oral routes, distributing preferentially to lipid-rich tissues such as fat and brain . Metabolism occurs primarily via cytochrome P450 enzymes, resulting in metabolites such as cyclohexanol .

The primary method for synthesizing cyclohexane involves the hydrogenation of benzene:

  • Hydrogenation of Benzene: Benzene reacts with hydrogen gas in the presence of a catalyst (typically Raney nickel) at elevated temperatures.
  • Historical Methods: Cyclohexane was first synthesized in 1894 through various methods including the ketonization of pimelic acid followed by reductions and the Wurtz reaction using 1,6-dibromohexane .

Cyclohexane has a wide range of applications:

  • Industrial Production: It is primarily used in the production of adipic acid and caprolactam, which are essential for nylon manufacturing.
  • Solvent: Cyclohexane serves as a non-polar solvent for various organic compounds and is utilized in processes like recrystallization.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of other chemicals such as cyclohexanol and cyclohexanone.
  • Miscellaneous Uses: Cyclohexane is also employed in the formulation of paints, coatings, perfumes, and correction fluids .

Studies on cyclohexane interactions focus on its absorption and metabolism. Inhaled cyclohexane rapidly partitions into lipid-rich tissues and is metabolized primarily in the liver. Its metabolites are conjugated to glucuronides or sulfates before being excreted in urine . Research indicates that dermal absorption is also significant due to its defatting properties.

Cyclohexane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Characteristics
HexaneC₆H₁₄Linear alkane; more reactive than cyclohexane
CyclopentaneC₅H₁₀Five-membered ring; lower boiling point
BenzeneC₆H₆Aromatic compound; has delocalized pi electrons
MethylcyclopentaneC₆H₁₂A methyl-substituted derivative; similar reactivity
CyclooctaneC₈H₁₄Eight-membered ring; greater strain than cyclohexane

Uniqueness of Cyclohexane

Cyclohexane's unique cyclic structure allows it to adopt various stable conformations (chair, boat) without angle strain, making it distinct from linear alkanes like hexane. Additionally, its applications in nylon production set it apart from other similar compounds.

Physical Description

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air.
Gas or Vapor; Liquid
Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sweet, chloroform-like odor.
Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.]

Color/Form

Colorless mobile liquid
Colorless liquid [Note: A solid below 44 degrees F]

XLogP3

3.4

Exact Mass

84.093900383 g/mol

Monoisotopic Mass

84.093900383 g/mol

Boiling Point

177.3 °F at 760 mmHg (NTP, 1992)
80.7 °C at 760 mm Hg
80.00 to 82.00 °C. @ 760.00 mm Hg
81 °C
177 °F

Flash Point

-4 °F (NTP, 1992)
-4 °F
1 °F (-18 °C) (closed cup)
-18 °C c.c.
0 °F

Heavy Atom Count

6

Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.98 (Air = 1)
Relative vapor density (air = 1): 2.9
2.9

Density

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float
0.7781 at 20 °C/4 °C
% IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C
Relative density (water = 1): 0.8
0.78

LogP

3.44 (LogP)
log Kow = 3.44
3.44
3.4

Odor

Solvent odor; pungent when impure
Pungent petroleum-like odor
Mild sweet odor
Chloroform-like odo

Odor Threshold

Odor Threshold Low: 0.52 [mmHg]
Odor Threshold High: 784.0 [mmHg]
Detection odor threshold from AIHA (mean = 780 ppm)
The reported odor threshold is approximately 25 ppm.
Detection in air: 3.56x10-5 g/l
Detection in air: 2.02x10-4 g/l

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

43.7 °F (NTP, 1992)
6.47 °C
6.5 °C
7 °C
44 °F

UNII

48K5MKG32S

Related CAS

25012-93-5

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Cyclohexane is a colorless liquid. It has a pungent, petroleum-like odor. It is slightly soluble in water. USE: Over 98% of the cyclohexane produced is used to make nylon intermediates. It is used as a solvent for lacquers, resins and synthetic rubber. It can also be used as paint and varnish remover. It is present in all crude oils. It can be released in volcanic emissions, tobacco smoke and plant volatiles. EXPOSURE: People that work in industries where products containing cyclohexane are used will have the highest exposure. Nylon industry workers are the most likely to be exposed. Other industries could include shoe and leather factories, printing plants, and furniture and mechanical industries. The general population may be exposed to cyclohexane from tobacco smoke, gasoline fumes or smog. Cyclohexane can be found at low levels in surface, ground and drinking waters. It can also be found in air. It breaks down in air by reaction with other chemicals. It is expected to rapidly evaporate from soil and water surfaces. Cyclohexane that remains in soil or water may be slowly broken down by microorganisms. It is expected to build up in aquatic organisms. RISK: Cyclohexane can depress the central nervous system in humans. This can cause headache, dizziness, narcosis, and death at high levels of exposure. Dry throat and eye irritation have been reported by people breathing air concentrations of 250 ppm for 4 hours. In laboratory animals, central nervous system depression has been observed in rats and mice breathing high air concentrations. No birth defects or abortions were found in pregnant rats breathing very high air concentrations. No effects on the ability to produce offspring were found in two generations of rats breathing very high air concentrations. The potential for cyclohexane to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or in the U.S. National Toxicology Program Twelfth Report on Carcinogens. The U.S. EPA IRIS Program determined that data are inadequate for an assessment of human carcinogenic potential of cyclohexane. The IRIS document noted that no human data and no adequate studies of cancer in laboratory animals were located. (SRC)

Vapor Pressure

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992)
96.9 [mmHg]
Vapor pressure = 13.0 kPa at 25 °C
Vapor pressure = 51.901 kPa at 60 °C
96.9 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 10.3
78 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Impurities

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene.

Other CAS

110-82-7
25012-93-5
68411-76-7

Absorption Distribution and Excretion

Studies from the exposure of the general population to cyclohexane revealed that human milk from five of eight mothers contained cyclohexane (concentrations not determined). /It was/ suggested that the cyclohexane in the milk resulted from the mothers' exposure to environmental pollutants since they resided near chemical manufacturing plants or industrial user facilities.
...Measures of brain metabolism, RNA, glutathione, and glutathione peroxidase activity were not affected by cyclohexane exposure. However, the cyclohexane dose increased, brain azoreductase activity decreased significantly and was still well below control levels after a recovery period. Activation of the mixed-function oxidase system has been found to inhibit azo reduction. /The results suggest/ that although increased blood circulation in the brain compared to fatty tissue enhances cyclohexane elimination from the brain, the activation of a liver mixed-function oxidase system is the primary vehicle for decreasing the cyclohexane concentration in the body as a whole.
Seventy-two hours after a single intravenous dose of 10 mg/kg [(14)C]cyclohexane or a single oral dose of 200 mg/kg to adult male Fischer 344 rats, the concentration of radioactivity in adipose was 16 times greater than that in blood. At higher oral doses (1,000 or 2,000 mg/kg), the adipose tissue-to-blood ratio of radioactivity approximately 45. Although radioactivity in adipose tissues was primarily cyclohexane (79-84%), in muscle, liver and skin, only 2-18% of the (14)C was identified as cyclohexane. Cyclohexane, cyclohexanol, and cyclohexanone were present in all tissues...
There are two major pathways in the elimination of cyclohexane: (1) cyclohexane (unmetabolized) is present in expired air, and (2) oxidative products e.g., cyclohexanol as free or bound, are present in the urine. Biomonitoring of cyclohexane exposure include the measurement of cyclohexane in alveolar air specimens or cyclohexanol (free or bound) in the urine.
For more Absorption, Distribution and Excretion (Complete) data for CYCLOHEXANE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Four known or suspected metabolites of cyclohexane (cyclohexanol, cyclohexanone, 1,4-cyclohexanediol and 1,4-cyclohexanedione) were also studied for kidney effects. These compounds were administered at a daily dose of 0.5 g/kg (5 I.P. injections per week for two weeks). Only cyclohexanol increased beta-2-microglobulin which suggests that this metabolite is responsible for the kidney effects of cyclohexane.
The disposition and metabolism of cyclohexane have been investigated in three species; rat, rabbit and man. The available data indicate that cyclohexane can be absorbed via the oral and inhalation routes but no adequate data exist via the dermal route. There is no clear evidence of bioretention in the tissue examined. No cyclohexane was found in the brain of rats exposed to cyclohexane for 2 weeks. Cyclohexane is known to undergo oxidative metabolism to yield cyclohexanol (major metabolite), cyclohexanone, and possibly other oxidative products (1,2- or 1,4-dihydroxycyclohexane and its corresponding ketone analogs). The alcohol products can form phase 2 conjugates (sulfates and glucuronide).
The metabolism and toxicokinetics of cyclohexane (CH) and cyclohexanol (CH-ol), important solvents and chemical intermediates, were studied in volunteers after 8-hr periods of inhalation exposure at concentrations of 1010 and 236 mg/cu m, respectively (occupational exposure limits: CH, 1050 mg/cu m; CH-ol, 200 mg/cu m)). Of the dose of absorbed parent compounds, the yields of urinary CH-ol and 1,2- and 1,4-cyclohexanediol (CH-diol) were 0.5%, 23.4%, and 11.3%, respectively, after exposure to CH and 1.1%, 19.1%, and 8.4%, respectively, after exposure to CH-ol as determined by a gas chromatography method involving hydrolysis of glucuronide conjugates. The metabolic patterns of CH and CH-ol were very similar to that of cyclohexanone (CH-one) studied in the laboratory previously. For all three compounds, peak excretion of CH-ol occurred at the end of the exposure period, after which it decayed rapidly. Excretion curves of 1,2- and 1,4-CH-diol reached maximal values within 0-6 hr postexposure, with subsequent elimination half-lives being 14-18 hr. The rate-limiting step in the elimination of CH compounds from the organism is renal clearance of CH-diols...
These compounds /including cyclohexane/ ... are metabolized mostly into cyclohexanol glucuronide.
For more Metabolism/Metabolites (Complete) data for CYCLOHEXANE (8 total), please visit the HSDB record page.
Volatile hydrocarbons are absorbed mainly through the lungs, and may also enter the body after ingestion via aspiration. (A600)

Wikipedia

Cyclohexane
Fludrocortisone

Biological Half Life

This article reports the results obtained with the biological and environmental monitoring of occupational exposure to cyclohexane using 1,2-cyclohexanediol (1,2-DIOL) and 1,4-DIOL in urine. The kinetic profile of 1,2-DIOL in urine suggested by a physiologically based pharmacokinetic (PBPK) model was compared with the results obtained in workers. ...Both metabolites have a urinary half-life of close to 18 hr and accumulate during the working week. Comparison between data obtained from a PBPK model and those found in workers suggests that 1,2-DIOL and 1,4-DIOL are urinary metabolites suitable for the biological monitoring of industrial exposure to cyclohexane.

Use Classification

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Benzene can be hydrogenated catalytically to cyclohexane in either the liquid or the vapor phase in the presence of hydrogen. Several cyclohexane processes, which use nickel, platinum, or palladium as the catalyst, have been developed. Usually, the catalyst is supported, e.g., on alumina, but at least one commercial process utilizes Raney nickel.
Occurs in petroleum (0.5-1.0%). Obtained in the distillation of petroleum ... In distillation of petroleum the C4-400 °F boiling range naphthas are fractionated to obtain C5-200 °F naphtha containing 10-14% cyclohexane which on superfractionation yields an 85% concentrate (which is sold as such); further purification /of 85% concentrate cyclohexane/ necessitates isomerization of pentanes to cyclohexane, heat cracking for removing open chain hydrocarbons and sulfuric acid treatment to remove aromatic compounds.

General Manufacturing Information

Paint and Coating Manufacturing
Petrochemical Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Services
Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Organic Fiber Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Pharmaceutical and Medicine Manufacturing
Cyclohexane: ACTIVE
In recent years, Cosden and Exxon have stopped production.
Cyclohexane can exist in two interconvertible conformations, the boat and the chair. In the chair form its 12 extracyclic bonds fall in two classes: six lie parallel to the main axis of symmetry and are designated /as/ "axial", while six extend radially outward at +/- 109.5 degree angles to the axis and are designated as "equatorial" ... .

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: cyclohexane; Matrix: air; Detection Limit: 0.1 ug/sample.
Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: cyclohexane; Matrix: air; Detection Limit: Not reported.
A gas chromatographic system was used to quantitate more than 300 gas-phase cmpd, as hydrocarbons, from roadside ambient air samples. Samples were simultaneously collected in Tedlar bags and on Tenax cartridges. Hydrocarbons from Tedlar bag collected samples were quantitated on a gas chromatograph arranged in a dual column configuration and equipped with a flame ionization detector. The C2 and C3 hydrocarbons were separated on a 5 m long stainless steel column packed with silica gel. C4 to C13 hydrocarbons were separated on a 125 m long glass capillary column containing 7.5% hydrophobic silica. A stainless steel subambient hydrocarbon trap filled with untreated glass wool permitted the concn of at least 4 L of sample at 70% relative humidity. A temperature controller cooled the trap for hydrocarbon concn and thermally described the hydrocarbons for gas chromatographic analysis. This trap extends the detection limits for most hydrocarbons to 15.0 ppt carbon. Hydrocarbons collected on Tenax cartridges were analyzed by gas chromatography/mass spectrometry in order to provide qualitative identification for the peaks obtained from the GC analysis. /SRP: Cyclohexane qualitative, 45th peak on GC/MS in roadside sample hydrocarbons; no quantitative data./

Clinical Laboratory Methods

A gas chromatographic method for analyzing the urinary metabolites ... of cyclohexane (cyclohexanol) was developed. Processing of urine and the gas chromatographic conditions are described. ... The detection limits ranged between 0.2 and 0.7 mg/L and between 0.05 and 0.1 mg/L when a packed or capillary column was used.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas.

Interactions

Female mice inhaled 2x10-4 mol/L cyclohexane for 0.5-3 days. No change was noted after 0.5 days in hexobarbital (i) sleeping time or its half-life in plasma. After 1 day there was a decrease by 50 and 60% respectively. A steady state in inactivation was noted during the main increase in dealkylase, reductase, and cytochrome.
Mice (33 males) received one 60 ul application of 0.3% DMBA in benzene followed by a 60 uL/ application of cyclohexane twice/week for 50 weeks. No promoting activity of cyclohexane was observed.

Stability Shelf Life

Most solvents and reagents, as received from the manufacturer, had low levels of peroxides. After opening the container, peroxides were formed rapidly in many solvents.

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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